
Nonyl 4-chlorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 4-chlorobutanoate, also known as butanoic acid, 4-chloro, nonyl ester, is an organic compound with the molecular formula C₁₃H₂₅ClO₂ and a molecular weight of 248.789 g/mol . It is a nonyl ester derivative of 4-chlorobutanoic acid and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 4-chlorobutanoate typically involves the esterification of 4-chlorobutyric acid with nonanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for the purification of the final product, such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Nonyl 4-chlorobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-chlorobutyric acid and nonanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the 4-chlorobutanoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-chlorobutyric acid and nonanol.
Reduction: Nonyl 4-hydroxybutanoate.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Nonyl 4-chlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of various chemical products
Mechanism of Action
The mechanism of action of Nonyl 4-chlorobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Nonyl 4-chlorobenzoate
- Nonyl 4-nitrobenzoate
- Nonyl 4-hydroxybutanoate
Uniqueness
Nonyl 4-chlorobutanoate is unique due to its specific ester structure and the presence of a chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and useful in specific applications where these properties are advantageous .
Properties
CAS No. |
88395-92-0 |
|---|---|
Molecular Formula |
C13H25ClO2 |
Molecular Weight |
248.79 g/mol |
IUPAC Name |
nonyl 4-chlorobutanoate |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-12-16-13(15)10-9-11-14/h2-12H2,1H3 |
InChI Key |
JOHFUSYZUPEZNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
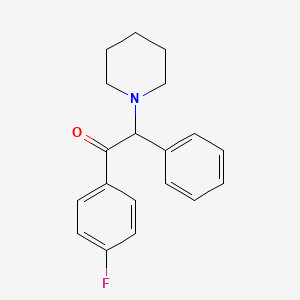
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
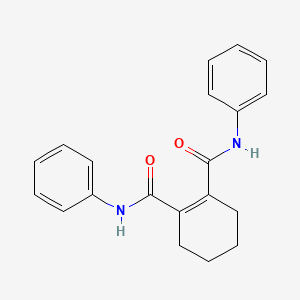
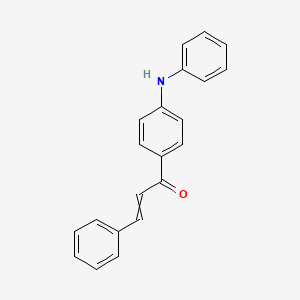
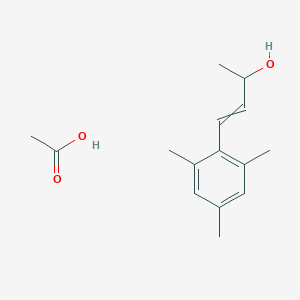
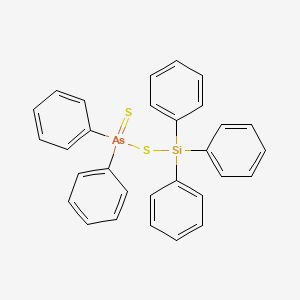

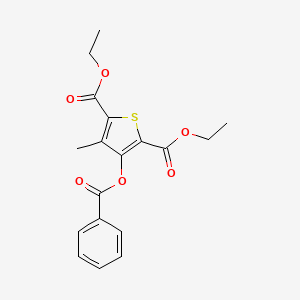
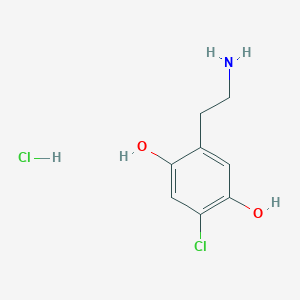
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)

